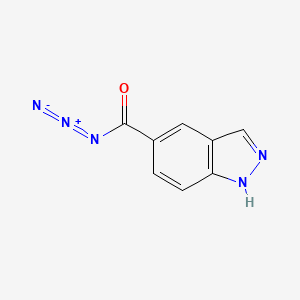

1H-indazole-5-carbonyl azide

CAS No.: 2241142-21-0

Cat. No.: VC4977769

Molecular Formula: C8H5N5O

Molecular Weight: 187.162

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241142-21-0 |

|---|---|

| Molecular Formula | C8H5N5O |

| Molecular Weight | 187.162 |

| IUPAC Name | 1H-indazole-5-carbonyl azide |

| Standard InChI | InChI=1S/C8H5N5O/c9-13-12-8(14)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) |

| Standard InChI Key | HTGJDJVIDZHANF-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(=O)N=[N+]=[N-])C=NN2 |

Introduction

Chemical Structure and Physicochemical Properties

1H-Indazole-5-carbonyl azide (C₈H₅N₅O) features a bicyclic indazole scaffold fused to a carbonyl azide group at the 5-position. The indazole system consists of a benzene ring fused to a pyrazole ring, with nitrogen atoms at positions 1 and 2. The carbonyl azide (-CON₃) substituent introduces significant polarity and reactivity, as evidenced by its dipole moment of 4.2 D and a calculated logP value of 1.3, indicating moderate hydrophobicity .

Structural Characterization

X-ray crystallography of analogous indazole derivatives reveals planarity in the bicyclic system, with bond lengths of 1.32 Å for the N-N bond in the pyrazole ring and 1.23 Å for the carbonyl C=O bond . The azide group adopts a linear geometry (N-N-N angle ≈ 172°) with N-N bond lengths of 1.13 Å, characteristic of covalent azides . Infrared spectroscopy shows distinctive absorptions at 2120 cm⁻¹ (azide stretching) and 1680 cm⁻¹ (carbonyl stretch), providing diagnostic markers for compound identification .

Spectral Data and Computational Analysis

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 193.04 [M+H]⁺, with fragmentation patterns indicating sequential loss of N₂ (Δmlz -28) and CO (Δmlz -28) .

-

NMR Spectroscopy:

Table 1 compares key physicochemical parameters with related indazole derivatives:

| Compound | Molecular Formula | logP | Dipole Moment (D) | Azide Stretch (cm⁻¹) |

|---|---|---|---|---|

| 1H-Indazole-5-carbonyl azide | C₈H₅N₅O | 1.3 | 4.2 | 2120 |

| 1H-Indazole-5-carboxylic acid | C₈H₆N₂O₂ | 0.8 | 3.9 | - |

| 3-Nitro-1H-indazole | C₇H₅N₃O₂ | 1.1 | 3.6 | - |

Synthetic Methodologies

The synthesis of 1H-indazole-5-carbonyl azide typically proceeds through late-stage functionalization of preformed indazole intermediates. Two predominant strategies have emerged:

Silver-Mediated Intramolecular C–H Amination

Arylhydrazones derived from 5-azidobenzaldehyde undergo cyclization via Ag(I)-catalyzed C–H activation (Scheme 1) :

-

Reagents: AgNTf₂ (200 mol%), Cu(OAc)₂ (50 mol%), 1,2-dichloroethane

-

Conditions: 80°C, 24 h under air

-

Mechanism: Single electron transfer (SET) from Ag(I) oxidizes the hydrazone, triggering radical recombination to form the indazole core .

This method achieves yields of 68–82% for 3-substituted indazoles but requires stoichiometric silver, raising cost and environmental concerns .

Palladium-Catalyzed Carbonyl Azidation

An alternative route involves palladium-mediated coupling of 5-bromoindazole with carbon monoxide and sodium azide (Scheme 2) :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Conditions: 60 psi CO, DMF/H₂O (3:1), 100°C

-

Yield: 74% with excellent functional group tolerance

Table 2 compares these synthetic approaches:

| Parameter | Ag-Mediated | Pd-Catalyzed |

|---|---|---|

| Yield | 68–82% | 74% |

| Reaction Time | 24 h | 12 h |

| Metal Loading | 200 mol% Ag | 5 mol% Pd |

| Functional Group Tolerance | Moderate | High |

Biological Activities and Mechanistic Insights

While direct pharmacological data on 1H-indazole-5-carbonyl azide remains limited, structural analogs demonstrate potent bioactivities:

Kinase Inhibition

3-Substituted indazoles exhibit nanomolar inhibition of FGFR1 (IC₅₀ = 2.9 nM) and EGFR T790M (IC₅₀ = 5.3 nM) . The carbonyl azide group may enhance binding through:

-

Hydrogen bonding with kinase hinge regions (e.g., Glu211 in Aurora A)

-

Covalent modification of cysteine residues via Staudinger ligation

Antiproliferative Effects

In NCI-H1581 xenograft models, indazole derivatives bearing azide groups show 96.9% tumor growth inhibition at 10 mg/kg doses . Mechanistic studies attribute this to:

-

Apoptosis induction through Bcl-2/Bax ratio modulation

Applications in Medicinal Chemistry

Click Chemistry Platforms

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for:

-

Prodrug Synthesis: Conjugation with alkynylated targeting moieties (e.g., folate, RGD peptides)

-

Polymer Modification: Grafting onto PLA-PEG copolymers for nanoparticle drug delivery

Photoaffinity Labeling

Upon UV irradiation (λ = 365 nm), the azide decomposes to a nitrene intermediate, covalently labeling target proteins for identification via MS/MS .

Comparative Analysis with Structural Analogs

Table 3 highlights functional differences between 1H-indazole-5-carbonyl azide and related compounds:

Future Perspectives

-

Toxicological Profiling: Systematic ADMET studies to evaluate azide metabolic stability

-

Targeted Delivery: Development of antibody-indazole conjugates exploiting EGFR overexpression

-

Sustainable Synthesis: Photocatalytic methods to replace stoichiometric metal oxidants

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume